molecular formula C15H13N3O2S2 B2618774 2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide CAS No. 1207029-26-2

2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide

Cat. No.: B2618774
CAS No.: 1207029-26-2
M. Wt: 331.41
InChI Key: JAMJKHWWTOSMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide is a complex organic compound that features a nicotinamide core with various functional groups attached

Preparation Methods

The synthesis of 2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the nicotinamide core, followed by the introduction of the isoxazole and thiophene groups. Reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods would scale up these reactions, optimizing for cost-effectiveness and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents and conditions for these reactions include acids, bases, and specific catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds include other nicotinamide derivatives with different substituents on the core structure. These compounds may share some properties but differ in their specific activities and applications. For example:

    2-(ethylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)nicotinamide: Similar structure but with an ethylthio group instead of a methylthio group.

    2-(methylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)nicotinamide: Similar structure but with a furan ring instead of a thiophene ring

Properties

IUPAC Name

2-methylsulfanyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-21-15-11(4-2-6-16-15)14(19)17-9-10-8-12(20-18-10)13-5-3-7-22-13/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMJKHWWTOSMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.